3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a specialized organic compound characterized by the presence of a boronic acid derivative and an aldehyde group. This compound is often utilized in organic synthesis, particularly in cross-coupling reactions, due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 3-methyl-4-formylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents to facilitate the reaction.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Substitution Reactions: The boronic acid group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.
Carboxylic Acids: From oxidation reactions.
Alcohols: From reduction reactions.
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a transition metal catalyst . This process is known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key biochemical pathway affected by this compound. This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is known to be influenced by the substituents in the aromatic ring and the ph of the environment .
Result of Action
The result of the compound’s action in Suzuki–Miyaura reactions is the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds . This can be utilized in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled when using this compound for pharmacological purposes .
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. Biology: It serves as a building block in the synthesis of various bioactive molecules. Medicine: It is used in the development of pharmaceuticals, including potential anticancer agents. Industry: Its applications extend to material science, where it is used in the synthesis of advanced polymers and electronic materials.
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a carboxylate group instead of an aldehyde.
4-Methoxycarbonylphenylboronic Acid Pinacol Ester: Similar boronic acid derivative but with a methoxycarbonyl group.
Uniqueness: 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its combination of a boronic acid group and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to similar compounds.
Properties
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFVNKBJTLKQGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657032 | |
Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-66-1 | |
Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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